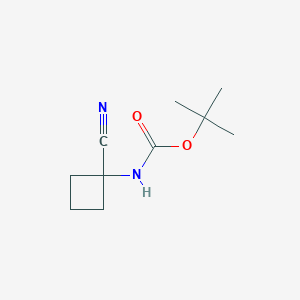

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O2 . It is a powder at room temperature . The compound has a molecular weight of 227.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h4-7,12-13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 227.31 .Wissenschaftliche Forschungsanwendungen

Metal-Free C3-Alkoxycarbonylation

A study by Xie et al. (2019) introduced a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using K2S2O8 as an oxidant. Tert-butyl carbazate, a related compound, was utilized as the coupling reagent in this process, demonstrating the utility of such chemical structures in synthesizing bioactive motifs under mild conditions [Long-Yong Xie et al., 2019].

Curtius Rearrangement for Boc-Protected Amines

Lebel and Leogane (2005) described a mild and efficient one-pot process using Curtius rearrangement for forming tert-butyl carbamate from carboxylic acids. This method highlights the significance of tert-butyl based compounds in synthesizing protected amino acids, which are crucial in peptide synthesis and drug development [H. Lebel & Olivier Leogane, 2005].

Metabolic Engineering for Biofuel Production

Lan and Liao (2011) demonstrated the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide, a sustainable approach towards biofuel generation. This research indicates the broader implications of tert-butyl and related compounds in metabolic engineering and renewable energy sources [Ethan I. Lan & J. Liao, 2011].

Synthesis of Protected α-Amino Acids

Baldwin et al. (1996) discussed the synthesis of (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and its reaction with Grignard reagents to give protected α-amino acids. This study emphasizes the role of tert-butyl-based carbamate derivatives in the synthesis of essential building blocks for peptide and protein synthesis [J. Baldwin et al., 1996].

Electrocatalytic Carboxylation

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid. This study presents an environmentally friendly approach to synthesizing valuable chemicals, showcasing the potential applications of tert-butyl and related compounds in green chemistry and electrochemistry [Q. Feng et al., 2010].

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate are not yet known. Given the compound’s structure, it may interact with various enzymes or receptors, potentially affecting multiple pathways. Without specific studies, it is difficult to predict the exact effects of this compound on biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Eigenschaften

IUPAC Name |

tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSOIBWMODHYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)

![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)